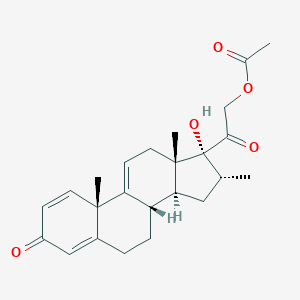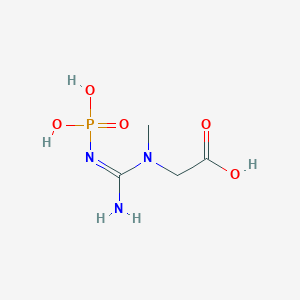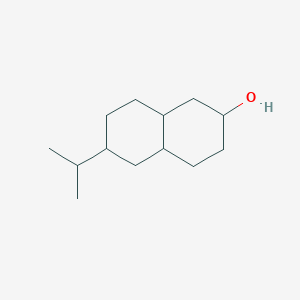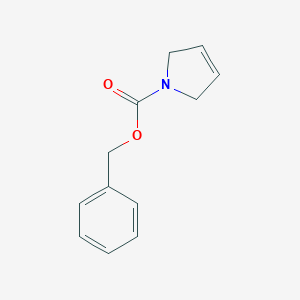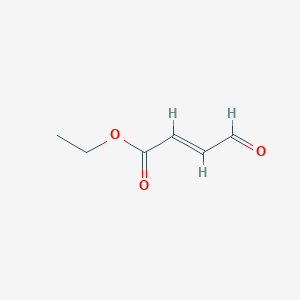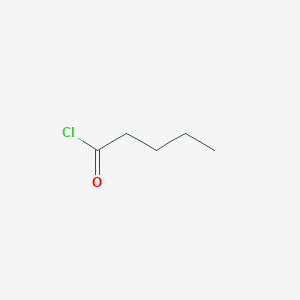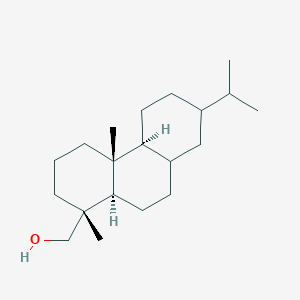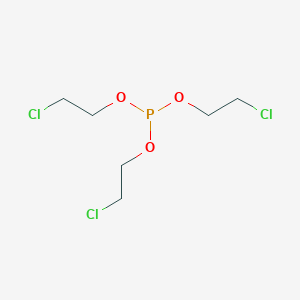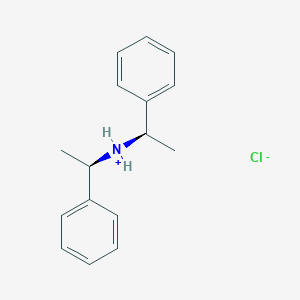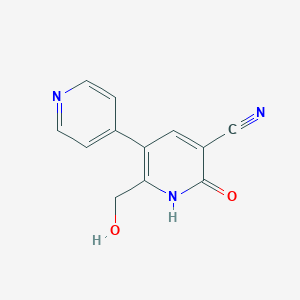
6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives involves multi-step chemical reactions, including condensation, aminomethylation, and hydrolysis processes. For example, novel compounds, such as 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, have been synthesized through reactions of specific aldehydes with substituted phenyl ethanones and ethyl cyanoacetate or malononitrile in the presence of ammonium acetate, demonstrating the versatility of pyridine synthesis methods (Khalifa et al., 2017).
Molecular Structure Analysis
The structural features of pyridine derivatives are often elucidated using spectroscopic techniques, including IR, electronic, and X-ray diffraction analyses. For instance, the molecular structure of pyridine derivatives has been studied, revealing insights into their optical properties and the effects of substituents on their emission spectra (Cetina et al., 2010).
Chemical Reactions and Properties
Pyridine derivatives participate in various chemical reactions, including ring-opening and closure, to form novel compounds with distinct properties. The reactivity and chemical behavior of these compounds are influenced by their structural configurations, as shown through computational studies and spectral data analysis (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting points, and crystalline structure, are characterized using various analytical techniques. X-ray diffraction studies have provided detailed insights into the crystal structures of these compounds, revealing their conformational and geometric arrangements (Jansone et al., 2007).
Chemical Properties Analysis
The chemical properties of pyridine derivatives, including reactivity, stability, and interactions with other molecules, are crucial for understanding their potential applications. Studies on the synthesis and structural analysis of these compounds, using techniques such as DFT calculations and NMR spectroscopy, help elucidate their electronic configurations and reactivity patterns (Roushdy et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various pyridine derivatives, displaying unique structural features as studied through spectroscopic methods like IR and electronic spectroscopy. The optical properties of these derivatives have been investigated using UV-vis absorption and fluorescence spectroscopy, revealing significant effects of substituents on emission spectra (Cetina et al., 2010).
Reactions with Amino Alcohols
- In aqueous or alcoholic solutions, the reaction of pyridine derivatives with amino alcohols leads to the formation of complexes containing oxazoline derivatives. These reactions are significant as they offer mild conditions for complex formation and can be used as a preparative method for oxazolines (Segl′a & Jamnický, 1993).
Synthesis of Functionalized Pyridines
- Functionalized pyridines have been synthesized from reactions involving pyridone derivatives, yielding compounds like 4H-pyrano[3,2-c]pyridines. These reactions have enabled the development of new routes to various pyridine-based compounds, showcasing the versatility of pyridine derivatives in synthetic chemistry (Mekheimer et al., 1997).
Development of Novel Compounds
- Novel compounds based on pyridine-3-carbonitriles have been synthesized and characterized. These compounds, due to their unique chemical structures, are of interest in various fields of chemistry and materials science (Khalifa et al., 2017).
Photoelectric Applications
- Pyridine derivatives have been explored for their potential in photoelectric applications. For instance, derivatives like pyrazolo[4,3-b]pyridine have been studied for their thermal stability, polycrystalline structure, optical properties, and applications in devices exhibiting photovoltaic properties (El-Menyawy et al., 2019).
Novel Synthesis Methods
- Innovative protocols have been developed for synthesizing pyridine derivatives. These methods involve ring transformation reactions and offer metal-free routes for creating aromatic rings, indicating the compound's role in advancing synthetic methodologies (Patil & Mahulikar, 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-6-9-5-10(8-1-3-14-4-2-8)11(7-16)15-12(9)17/h1-5,16H,7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVFNJHUBQULS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

